molecular formula C10H18N2O B13159643 N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide

N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide

Cat. No.: B13159643
M. Wt: 182.26 g/mol
InChI Key: XHZLLKJYWLMFBK-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a chemical compound designed for research and development, featuring a cyclobutane-carboxamide core linked to a 3-aminocyclobutyl group. This structure is of significant interest in medicinal chemistry, particularly for its potential as a conformationally restricted scaffold . The cyclobutane ring is a prized motif in pharmaceutical research due to its unique three-dimensional structure, which helps reduce molecular planarity and can improve properties like metabolic stability and water solubility . Incorporating cyclobutane rings is a established strategy to access favorable biological properties and direct key pharmacophore groups for optimal interaction with biological targets . Researchers utilize such cyclobutane-containing carboxamides in diverse areas, including the synthesis of novel kinase inhibitors for oncology research and other therapeutic targets . The presence of the primary amine on the cyclobutyl ring provides a versatile handle for further synthetic modification, allowing for the creation of amides, sulfonamides, or other derivatives to explore structure-activity relationships. This product is intended for research purposes as a building block or intermediate in the development of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide

InChI

InChI=1S/C10H18N2O/c11-9-4-7(5-9)6-12-10(13)8-2-1-3-8/h7-9H,1-6,11H2,(H,12,13)

InChI Key

XHZLLKJYWLMFBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2CC(C2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Coupling Agents : N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the formation of amide bonds.
  • Inert Atmosphere : Reactions are often carried out under nitrogen to prevent oxidation.
  • Purification Techniques : Recrystallization and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

While specific data for N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is limited, related compounds undergo various chemical reactions:

Oxidation

  • Reagents : Potassium permanganate or hydrogen peroxide.
  • Products : Corresponding carboxylic acids or ketones.

Reduction

Substitution

  • Reagents : Nucleophiles like halides or alkoxides.
  • Products : Substituted amides or derivatives.

Research Discoveries and Applications

Although specific research on this compound is scarce, related compounds have shown potential in medicinal chemistry, particularly in anti-inflammatory and analgesic applications.

Biological Activity

Data Tables for Related Compounds

Given the lack of specific data for this compound, we can refer to data from related compounds like N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide:

Study Cell Line Concentration Effect
Study 1 H460 (lung cancer cells) 10 µM Reduced cell viability by 30%
Study 2 HEK293 (human embryonic kidney cells) 5 µM Inhibited CFTR activity by 25%

These studies indicate potential therapeutic applications for similar compounds.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a compound of interest for potential therapeutic uses, especially in oncology.

Chemical Structure and Properties
this compound has a cyclobutane ring, which gives the compound unique biological properties, and an amino group that enhances interactions with biological targets.

Biological Activity
The biological activity of this compound may modulate specific signaling pathways. Research indicates that similar compounds can inhibit critical enzymes involved in cancer progression and inflammation.

  • Inhibition of Fat Mass and Obesity Associated Protein (FTO) Studies have shown that cyclobutanecarboxamides can inhibit FTO, an enzyme related to obesity and cancer cell proliferation. This inhibition may lead to reduced fat accumulation and decreased tumor growth in preclinical models.
  • Interaction with CDK9 This compound may interact with cyclin-dependent kinase 9 (CDK9), which is essential for transcriptional regulation in cancer cells. Inhibiting CDK9 can induce apoptosis in various cancer cell lines, making this pathway a target for therapeutic intervention.

Case Studies

  • Cancer Treatment this compound demonstrated cytotoxic effects in triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 0.60 μM to 1.23 μM across different cell lines. This suggests that the compound may be useful in developing targeted therapies for aggressive breast cancers.
  • Inflammation Modulation The compound can potentially modulate inflammatory pathways, particularly through its effects on cytokine levels associated with immune responses, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide Tetrazole ring replaces cyclobutane; 3-aminocyclobutyl group Not provided Virtual screening hit for L. mexicana and Human Arginase I inhibition
N-(4-(tert-Butyl)phenyl)cyclobutanecarboxamide tert-Butylphenyl group instead of aminocyclobutylmethyl 232.17 g/mol Synthesized via Mn-mediated reductive transamidation; bulky substituent enhances lipophilicity
N-(3-Aminopropyl)cyclobutanecarboxamide Linear 3-aminopropyl chain vs. cyclic aminocyclobutyl 229.15 g/mol Dihydrochloride salt improves solubility
N-(3-{[(4-Nitrophenyl)amino]methyl}phenyl)cyclobutanecarboxamide Nitrophenyl group introduces electron-withdrawing effects Not provided NMR spectra modeled via DFT; nitro group shifts amide proton signals

Key Observations :

  • Bioactivity: N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467) demonstrated superior in silico binding to Human Arginase I and L. mexicana targets, suggesting that the 3-aminocyclobutyl group enhances target engagement despite the tetrazole’s distinct electronic profile .
  • Synthetic Accessibility : The tert-butylphenyl analog (3f) was synthesized in 77% yield via reductive transamidation, indicating that sterically demanding substituents are compatible with cyclobutanecarboxamide synthesis .
  • Solubility: The dihydrochloride salt of N-(3-aminopropyl)cyclobutanecarboxamide highlights strategies to improve aqueous solubility for bioactive analogs .

Physicochemical Properties

  • Lipophilicity: The tert-butylphenyl analog (3f) is expected to have higher logP than the target compound due to its hydrophobic substituent, whereas the primary amine in N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide may enhance solubility in polar solvents .
  • Thermal Stability : The tert-butylphenyl analog has a melting point of 133–135°C , suggesting that bulky aryl groups improve crystallinity compared to aliphatic amine derivatives.

Spectroscopic Characteristics

  • NMR Shifts: For N-(3-{[(4-nitrophenyl)amino]methyl}phenyl)cyclobutanecarboxamide, quantum chemical calculations predict distinct chemical shifts due to the electron-withdrawing nitro group (e.g., downfield shifts for amide protons) . In contrast, the target compound’s electron-donating amine may upfield-shift adjacent protons.

Biological Activity

N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, exploring mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12_{12}H16_{16}N2_2O
  • Molecular Weight : 220.27 g/mol

This compound consists of a cyclobutane ring substituted with an amino group, which is hypothesized to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The structural features of the compound allow it to bind effectively to various enzymes and receptors, modulating their activity.

Key Mechanisms Include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • The compound has shown inhibitory effects on CDK enzymes, which play critical roles in cell cycle regulation. For instance, studies have demonstrated that certain derivatives exhibit IC50_{50} values in the nanomolar range against CDK9/cyclin T1, indicating potent inhibition .
  • Induction of Apoptosis :
    • This compound has been linked to increased apoptosis in cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death .

In Vitro Studies

In vitro studies have assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity and growth inhibition.

Cell LineGI50_{50} (μM)IC50_{50} (μM)Apoptosis Induction (Fold Increase)
BT-200.600.977.73
BT-5490.800.947.99
MDA-MB-2310.800.8832.4
Hs 578T1.061.237.24

These results indicate that the compound exhibits notable efficacy across multiple breast cancer cell lines, highlighting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.

PropertyValue
LogD (pH = 7.4)0.9
Caco-2 Papp A-B (10–6 cm/s)95.7–84.2
Plasma Protein Binding (%)48/41/72/38 (mouse/rabbit/dog/human)

These parameters suggest favorable absorption and distribution characteristics, essential for oral bioavailability .

Case Studies and Research Findings

Recent studies have focused on the development of analogs and derivatives of this compound to enhance its potency and selectivity against cancer cells.

  • Study on CDK9 Inhibition :
    • A study demonstrated that modifications to the cyclobutane core resulted in compounds with enhanced selectivity towards CDK9, achieving greater than 66-fold selectivity over other CDKs profiled .
  • Combination Therapy Potential :
    • Research indicates that this compound may synergize with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What synthetic routes are commonly employed for cyclobutanecarboxamide derivatives, and how can reaction conditions be optimized?

Cyclobutanecarboxamide derivatives are synthesized via nucleophilic acyl substitution or coupling reactions. For example, hydrazine-carbothioamide derivatives of cyclobutanecarboxamide were prepared by reacting hydrazine precursors with cyclobutanecarboxamide intermediates under reflux in ethanol, yielding 53–66% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reflux conditions (70–80°C) improve yields.
  • Catalysts : Triethylamine or DMAP can accelerate coupling reactions. Table 1 : Example reaction conditions and yields for cyclobutanecarboxamide derivatives
PrecursorSolventTemp (°C)Yield (%)
BenzoylhydrazineEthanol8066
IsonicotinoylhydrazineEthanol7055

Q. What analytical techniques are essential for characterizing cyclobutanecarboxamide compounds?

  • 1H/13C NMR : Confirms regiochemistry and hydrogen bonding patterns (e.g., broad singlet at δ 11.61 ppm for NH groups) .
  • LC-MS : Validates molecular weight and purity (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental analysis : Matches experimental and theoretical C/H/N/S percentages (e.g., C: 54.5% theoretical vs. 53.8% experimental) .

Q. What safety precautions are critical when handling cyclobutanecarboxamide derivatives?

Due to limited toxicological data (e.g., incomplete hazard profiles for related acetamide compounds), researchers should:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid inhalation/ingestion; implement waste neutralization protocols .

Advanced Research Questions

Q. How do structural modifications in cyclobutanecarboxamide derivatives impact kinase inhibition?

Substitutions on the cyclobutane ring and amide group modulate selectivity. For example:

  • Fluorine addition at the 3-position enhances binding to histamine H3 receptors (e.g., PF-03654746, IC50 < 100 nM) .
  • Pyrrolidinylmethyl groups improve blood-brain barrier penetration in neuropharmacological agents . Table 2 : Kinase inhibition data for cyclobutanecarboxamide analogs
CompoundTargetIC50 (nM)
MRT67307TBK-119
MRT67307IKKε160
PF-03654746H3 receptor3.2

Q. What strategies resolve contradictions in reported biological activities of cyclobutanecarboxamide analogs?

  • Dose-response studies : Confirm activity thresholds (e.g., IC50 variability due to assay conditions) .
  • Molecular docking : Compare binding modes across protein isoforms (e.g., TBK-1 vs. IKKε selectivity in MRT67307) .
  • Metabolic stability assays : Assess hepatic clearance to explain in vivo/in vitro discrepancies .

Q. How can computational methods guide the design of cyclobutanecarboxamide-based therapeutics?

  • Virtual screening : Identifies analogs with high affinity for targets like arginase I or Leishmania enzymes (e.g., ZINC87440467 with predicted ΔG = -9.2 kcal/mol) .
  • ADMET prediction : Prioritizes compounds with favorable pharmacokinetic profiles (e.g., logP < 3 for CNS penetration) .

Methodological Recommendations

  • Synthetic challenges : Optimize cyclobutane ring stability by avoiding strong acids/bases during synthesis .
  • Biological assays : Use FRET-based kinase assays for real-time inhibition monitoring .
  • Data validation : Cross-reference NMR/LC-MS results with crystallographic data (where available) to confirm stereochemistry .

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